(R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)-1,2-diphenylethyl)imino)methyl)-[1,1'-binaphthalen]-2-ol
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Overview
Description
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or permanganic acid.
Reduction: Reduction reactions may involve hydrogenation in the presence of catalysts such as nickel.
Substitution: Substitution reactions can occur at the azanylylidene or methanylylidene groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., hydrogen gas with nickel catalyst), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3,3′-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
- 2,2′-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
Uniqueness
Compared to similar compounds, 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) stands out due to its binaphthalene core and multiple functional groups. These features provide enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C66H50N2O2 |
---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
1-(2-benzylnaphthalen-1-yl)-3-[[(1S,2S)-2-[[3-(2-benzylnaphthalen-1-yl)-2-hydroxyphenyl]methylideneamino]-1,2-diphenylethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C66H50N2O2/c69-65-54(31-19-35-59(65)60-52(40-45-20-5-1-6-21-45)38-36-47-24-13-16-32-56(47)60)43-67-63(49-26-9-3-10-27-49)64(50-28-11-4-12-29-50)68-44-55-42-51-30-15-18-34-58(51)62(66(55)70)61-53(41-46-22-7-2-8-23-46)39-37-48-25-14-17-33-57(48)61/h1-39,42-44,63-64,69-70H,40-41H2/t63-,64-/m0/s1 |
InChI Key |
CKMCCLJTVUYUHF-VKOZLBNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC(=C4O)C=N[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N=CC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC(=C4O)C=NC(C5=CC=CC=C5)C(C6=CC=CC=C6)N=CC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
Origin of Product |
United States |
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